Estrone

概要

説明

準備方法

合成経路および反応条件: エストロンは、アンドロステンジオンまたはテストステロンからエストラジオールを経由して合成することができます . 一方法は、イタコン酸を官能性モノマーとして用い、M062X/6-311+G (d, p) レベルで設計された分子インプリントポリマー (MIP) を用いる方法です . エストロンとイタコン酸のインプリントモル比を最適化し、架橋剤と溶媒をスクリーニングして最高の結果を得ます .

工業的生産方法: 工業的な設定では、エストロンは粗生成物をアセトンに溶解し、加熱、活性炭の添加、還流、ろ過、乾燥を行うことで、高純度の生成物を得ることができます . 別の方法には、テトラヒドロフランとマグネシウムを用いてクロロエチレンと反応させ、その後6-メトキシテトラロンを加える方法があります .

化学反応の分析

反応の種類: エストロンは、酸化、還元、置換など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: エストロンは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。

還元: エストロンの還元は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムを使用して行うことができます。

置換: 置換反応には、臭素や塩素などの試薬を用いたハロゲン化が含まれることがあります。

生成される主要な生成物:

酸化: エストロンの酸化は、エストロン-3,17-ジオンの生成につながる可能性があります。

還元: 還元は、エストラジオールの生成をもたらす可能性があります。

置換: ハロゲン化は、ハロゲン化エストロン誘導体の生成につながる可能性があります。

科学的研究の応用

Hormonal Treatments

Estrone is primarily recognized for its use in hormone replacement therapy (HRT), especially for postmenopausal women. It serves as a precursor to estradiol, the more potent estrogen, and is utilized in various formulations to alleviate menopausal symptoms.

Case Study: Feminizing Hormone Treatment

A study assessed the impact of this compound on feminization in transgender women undergoing hormone therapy. The results indicated that after 12 months of treatment, serum this compound concentrations were significantly higher in oral estradiol users compared to transdermal users. The study highlighted the role of this compound as a weak estrogen agonist that contributes to body fat distribution and breast development during feminizing hormone therapy .

Cancer Therapy

This compound has been investigated for its potential applications in breast cancer treatment, particularly in estrogen receptor-positive cases.

Targeting Engineered Nanoparticles

Research has explored the use of this compound-modified liposomes as a targeted delivery system for chemotherapy agents in breast cancer therapy. These engineered nanoparticles can enhance drug solubility and stability while minimizing side effects, thereby improving therapeutic outcomes .

Association with Breast Cancer Risk

Elevated serum levels of this compound have been correlated with an increased risk of breast cancer in postmenopausal women. Studies indicate that monitoring this compound levels may provide insights into cancer risk assessment and management strategies .

Neuroprotection

Emerging studies suggest that this compound may have neuroprotective properties following traumatic brain injury (TBI).

Case Study: Neuroprotective Effects

In an animal model, administration of this compound post-TBI resulted in reduced neuronal injury and decreased levels of β-amyloid plaques. The treatment activated protective signaling pathways, indicating its potential as a therapeutic agent for brain injuries .

Diagnostic Applications

This compound measurement is crucial in clinical diagnostics, particularly concerning hormonal balance and disease risk.

Simultaneous Measurement Techniques

Recent advancements have led to the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous measurement of this compound and estradiol levels in serum. This technique enhances diagnostic accuracy for conditions related to hormonal imbalances, such as endometrial and ovarian cancers .

Data Summary Table

作用機序

エストロンは、特定の組織の細胞に入り、核内受容体に結合することで作用を発揮します . この相互作用は遺伝子発現に影響を与え、さまざまな生理学的反応をもたらします . エストロンは、エストラジオールよりもはるかに強力なエストロゲンではなく、主にエストラジオールの前駆体または代謝中間体として機能します . エストロンは、エストロゲン受容体ERαとERβのアゴニストとして作用します .

6. 類似の化合物との比較

エストロンは、エストラジオールとエストリオールと共に、3つの主要な内因性エストロゲンの1つです . エストラジオールと比較して、エストロンははるかに弱いエストロゲン活性を示します . エストロンは、より強力なエストロゲンであるエストラジオールに変換することができます . エストリオールは、一方、主に妊娠中に生成されるもう1つの弱いエストロゲンです .

類似の化合物:

エストラジオール: 女性に生まれた大多数の人々の生涯を通じて、主な女性ホルモンです。

エストリオール: 妊娠中に増加し、3つのうち最も弱いエストロゲンです。

エストロンの独自性は、エストラジオールの前駆体および代謝産物としての役割にあり、エストロゲン生合成経路において不可欠な成分となっています .

類似化合物との比較

Estradiol: The main female hormone throughout the lives of most people assigned female at birth.

Estriol: Increases during pregnancy and is the weakest estrogen among the three.

Estrone’s uniqueness lies in its role as a precursor and metabolite of estradiol, making it an essential component in the estrogen biosynthesis pathway .

生物活性

Estrone (E1) is one of the primary estrogens, playing a crucial role in various biological processes. This article explores its biological activity, including its mechanisms of action, binding affinities, metabolic pathways, and implications in health and disease.

This compound is a steroid hormone synthesized primarily from androstenedione through the action of the enzyme aromatase. It can also be formed reversibly from estradiol via 17β-hydroxysteroid dehydrogenase (17β-HSD) in tissues such as the liver and adipose tissue. The chemical formula for this compound is with a molar mass of 270.37 g/mol.

This compound exerts its biological effects by binding to estrogen receptors (ERs), specifically ERα and ERβ. Although it is less potent than estradiol, it still plays significant roles in various physiological processes:

- Binding Affinities : this compound's relative binding affinities for ERα and ERβ are approximately 4.0% and 3.5% of those for estradiol, respectively .

- Transactivation Capacities : this compound exhibits transactivation capacities at ERα and ERβ that are about 2.6% and 4.3% of those of estradiol .

1. Estrogenic Activity

This compound's estrogenic activity is approximately 4% that of estradiol, influencing several biological functions:

- Cell Proliferation : this compound can stimulate the proliferation of estrogen-dependent tissues, such as breast and endometrial tissues.

- Inflammation : Recent studies indicate that this compound may have pro-inflammatory effects in certain contexts, particularly in cancer cells .

2. Epithelial-to-Mesenchymal Transition (EMT)

Research has shown that this compound induces EMT in cervical cancer cells (HeLa), which is critical for metastasis. In contrast, estradiol does not promote this transition under similar conditions . This suggests distinct roles for this compound and estradiol in cancer progression.

Metabolism and Pharmacokinetics

This compound is metabolized primarily in the liver, where it can be conjugated to form this compound sulfate or this compound glucuronide. The half-life of this compound ranges from approximately 10 to 70 minutes .

Table 1: Comparison of this compound and Estradiol

| Property | This compound (E1) | Estradiol (E2) |

|---|---|---|

| Binding Affinity to ERα | 4% | 100% |

| Binding Affinity to ERβ | 3.5% | 100% |

| Transactivation at ERα | 2.6% | 100% |

| Transactivation at ERβ | 4.3% | 100% |

| Estrogenic Activity | ~4% | ~100% |

Case Studies

- Menopausal Management : A study involving a menopausal woman highlighted the use of hormone therapy (HT) with conjugated equine estrogens, which included this compound, to alleviate symptoms such as hot flashes and vaginal dryness . The patient reported significant improvement in quality of life after resuming HT.

- Breast Cancer Risk : A case-control study investigated the association between estrogen replacement therapy and breast cancer risk among women with intact ovaries. It found a risk ratio increase associated with high cumulative doses of estrogen . This underscores the importance of monitoring this compound levels in patients undergoing hormone therapy.

Research Findings

Recent studies have elucidated the differential roles of this compound compared to estradiol in various biological contexts:

- This compound has been shown to upregulate inflammatory pathways in cancer cells, suggesting a potential role in tumor progression .

- In vitro studies demonstrated that new derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

特性

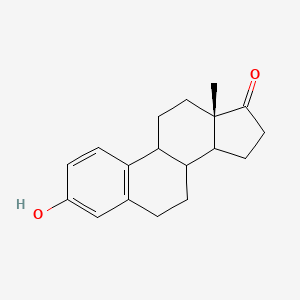

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Record name | estrone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estrone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022367 | |

| Record name | Estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Solid white powder. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane, One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils., In double-distilled water, 12.42 mg/L, Solubility in water (25 °C): 0.003 g/100 mL, 0.03 mg/mL | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.236 g/cu cm at 25 °C | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Estrogens enter the cells of responsive tissues (e.g. female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors. Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes. Binding to ERE alters the transcription rate of affected genes. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) release from the anterior pituitary., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRONE (7 total), please visit the HSDB record page. | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Small, white crystals, or white to creamy white, crystalline powder, Monoclinic orthorhombic crystals (alpha-form), Crystals from acetone, Exists in three crystalline phases, one monoclinic, the other two orthorhombic | |

CAS No. |

53-16-7, 19973-76-3 | |

| Record name | Estrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019973763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DI9HA706A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9XKA379T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

258-261 °C, 260.2 °C, Crystals from acetone; mp: 251-254 °C /dl-Estrone/, MP: 134-135 °C /Estrone propionate/, 258 - 260 °C, 489.2 °F | |

| Record name | Estrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/643 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。